3-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with isopropyl isocyanate under controlled conditions to form the pyrazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
3-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-methyl-1H-pyrazole-5-carboxamide
- 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
- 3-amino-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
3-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide is unique due to the presence of both ethyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-amino-2-ethyl-N-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-13-7(5-8(10)12-13)9(14)11-6(2)3/h5-6H,4H2,1-3H3,(H2,10,12)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEFVHOLKNJWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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